molecular formula C17H27N3O2 B2544286 tert-Butyl (1R*,4R*)-4-[(pyridin-4-ylmethyl)amino]cyclohexylcarbamate CAS No. 1286273-62-8

tert-Butyl (1R*,4R*)-4-[(pyridin-4-ylmethyl)amino]cyclohexylcarbamate

Cat. No. B2544286
CAS RN: 1286273-62-8
M. Wt: 305.422
InChI Key: WOKTWTRIWZPVMJ-SHTZXODSSA-N
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Description

Tert-Butyl (1R*,4R*)-4-[(pyridin-4-ylmethyl)amino]cyclohexylcarbamate, also known as TAK-659, is a small molecule inhibitor that selectively targets the Bruton's tyrosine kinase (BTK) enzyme. BTK is a key component of the B-cell receptor signaling pathway, and its inhibition has been shown to be effective in the treatment of various B-cell malignancies.

Mechanism of Action

Tert-Butyl (1R*,4R*)-4-[(pyridin-4-ylmethyl)amino]cyclohexylcarbamate selectively targets BTK, which is a critical mediator of B-cell receptor signaling. By inhibiting BTK, tert-Butyl (1R*,4R*)-4-[(pyridin-4-ylmethyl)amino]cyclohexylcarbamate disrupts the survival and proliferation of B-cell malignancies, leading to tumor cell death.
Biochemical and Physiological Effects:
tert-Butyl (1R*,4R*)-4-[(pyridin-4-ylmethyl)amino]cyclohexylcarbamate has been shown to induce apoptosis (programmed cell death) in B-cell malignancies, as well as inhibit cell proliferation and migration. In addition, tert-Butyl (1R*,4R*)-4-[(pyridin-4-ylmethyl)amino]cyclohexylcarbamate has been shown to modulate the immune microenvironment by reducing the number of regulatory T cells and myeloid-derived suppressor cells, which can promote tumor growth.

Advantages and Limitations for Lab Experiments

One of the key advantages of tert-Butyl (1R*,4R*)-4-[(pyridin-4-ylmethyl)amino]cyclohexylcarbamate is its selectivity for BTK, which reduces off-target effects and toxicity. However, tert-Butyl (1R*,4R*)-4-[(pyridin-4-ylmethyl)amino]cyclohexylcarbamate can also have limitations in terms of its pharmacokinetics and bioavailability, which can affect its efficacy in vivo. Additionally, tert-Butyl (1R*,4R*)-4-[(pyridin-4-ylmethyl)amino]cyclohexylcarbamate may have limited activity against certain B-cell malignancies that do not rely heavily on BTK signaling.

Future Directions

For research on tert-Butyl (1R*,4R*)-4-[(pyridin-4-ylmethyl)amino]cyclohexylcarbamate include clinical trials in patients with B-cell malignancies, as well as further preclinical studies to optimize its pharmacokinetics and identify potential combination therapies. Additionally, tert-Butyl (1R*,4R*)-4-[(pyridin-4-ylmethyl)amino]cyclohexylcarbamate may have potential applications in other diseases beyond B-cell malignancies, such as autoimmune disorders and inflammatory diseases.

Synthesis Methods

The synthesis of tert-Butyl (1R*,4R*)-4-[(pyridin-4-ylmethyl)amino]cyclohexylcarbamate involves several steps, including the preparation of the starting materials, the formation of the key intermediate, and the final coupling reaction to form the carbamate. The process is complex and requires expertise in organic chemistry.

Scientific Research Applications

Tert-Butyl (1R*,4R*)-4-[(pyridin-4-ylmethyl)amino]cyclohexylcarbamate has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, tert-Butyl (1R*,4R*)-4-[(pyridin-4-ylmethyl)amino]cyclohexylcarbamate has demonstrated potent anti-tumor activity, both as a single agent and in combination with other therapies.

properties

IUPAC Name

tert-butyl N-[4-(pyridin-4-ylmethylamino)cyclohexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O2/c1-17(2,3)22-16(21)20-15-6-4-14(5-7-15)19-12-13-8-10-18-11-9-13/h8-11,14-15,19H,4-7,12H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOKTWTRIWZPVMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)NCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501123402
Record name Carbamic acid, N-[trans-4-[(4-pyridinylmethyl)amino]cyclohexyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501123402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1286273-62-8
Record name Carbamic acid, N-[trans-4-[(4-pyridinylmethyl)amino]cyclohexyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501123402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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